6-Bromo-6-fluorobicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
CAS No. |
62360-79-6 |
|---|---|
Molecular Formula |
C6H8BrF |
Molecular Weight |
179.03 g/mol |
IUPAC Name |
6-bromo-6-fluorobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H8BrF/c7-6(8)4-2-1-3-5(4)6/h4-5H,1-3H2 |
InChI Key |
IZSFMGKECFVGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C2(F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 6 Fluorobicyclo 3.1.0 Hexane and Its Functionalized Derivatives
Precursor Synthesis Strategies for Bicyclo[3.1.0]hexane Scaffolds
The construction of the bicyclo[3.1.0]hexane core is the foundational step in the synthesis of 6-bromo-6-fluorobicyclo[3.1.0]hexane. A primary strategy for forming this strained bicyclic system is through intramolecular cyclopropanation reactions. These reactions typically involve the formation of a carbene or carbenoid species that subsequently adds across a double bond within the same molecule.
One common approach begins with a suitably substituted cyclopentene (B43876) derivative. For instance, the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid, is a well-established method for cyclopropanation. d-nb.infomasterorganicchemistry.com While traditionally used for intermolecular reactions, intramolecular variants have been developed to construct bicyclic systems.
Another powerful method involves the decomposition of diazocarbonyl compounds in the presence of a transition metal catalyst, such as rhodium or copper complexes, to generate a metallocarbene. This reactive intermediate can then undergo an intramolecular C-H insertion or cycloaddition to form the bicyclo[3.1.0]hexane skeleton. The choice of catalyst and ligand can influence the stereoselectivity of this transformation.
Furthermore, intramolecular radical cyclopropanation has emerged as a potent strategy. For example, the reaction of unactivated alkenes with an aldehyde's α-methylene group, acting as a C1 source, can be mediated by a Cu(I)/secondary amine cooperative catalyst system to construct the bicyclo[3.1.0]hexane framework. beilstein-journals.org This method is notable for its ability to create sterically congested vicinal all-carbon quaternary stereocenters.
Stereoselective Introduction of Bromine and Fluorine into the Bicyclo[3.1.0]hexane Core
The key challenge in the synthesis of this compound lies in the stereoselective introduction of both a bromine and a fluorine atom onto the C6 position. This is typically achieved through the addition of a bromofluorocarbene to a cyclopentene precursor.
The generation of bromofluorocarbene can be accomplished from various precursors. One common method involves the deprotonation of dibromofluoromethane (B117605) (CHBr₂F) with a strong base, such as potassium tert-butoxide. The resulting trihalomethyl anion readily eliminates a bromide ion to form the carbene. Another approach utilizes the thermal or photochemical decomposition of a suitable diazirine, such as bromofluorodiazirine.
Phase-transfer catalysis (PTC) offers a practical and efficient method for generating and reacting bromofluorocarbene under milder conditions. phasetransfer.comcore.ac.uk In a typical PTC setup, a haloform precursor in an organic solvent is reacted with a concentrated aqueous solution of a base in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. The catalyst transports the hydroxide (B78521) ion into the organic phase, facilitating the formation of the carbene, which then reacts in situ with the alkene.
The stereoselectivity of the carbene addition is a crucial aspect. The reaction of a carbene with an alkene is generally a concerted process, meaning the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. For a planar cyclopentene, the carbene can approach from either the top (exo) or bottom (endo) face, leading to two possible diastereomers. The facial selectivity is often influenced by steric hindrance and the presence of directing groups on the cyclopentene ring. For instance, a bulky substituent on the cyclopentene may favor the approach of the carbene from the less hindered face.
The synthesis of derivatives such as 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane has been reported, demonstrating the feasibility of these cyclopropanation reactions on substituted cyclopentenes. ualberta.ca
Development of Robust Methods for Cyclic Allene (B1206475) Precursor Synthesis (e.g., Copper-Mediated Nucleophilic Silylation)
Cyclic allenes are highly reactive intermediates that can be accessed from bicyclo[3.1.0]hexane precursors. Specifically, 6,6-dihalobicyclo[3.1.0]hexanes can serve as precursors to 1,2-cyclohexadiene. The development of robust methods for the synthesis of precursors to these strained allenes is an active area of research. One promising strategy involves the use of silyl-substituted compounds.
Copper-mediated nucleophilic silylation has emerged as a powerful tool for the synthesis of allenylsilanes, which can be precursors to allenes. researchgate.netnih.gov This methodology has been successfully applied to propargyl derivatives. For instance, the copper-catalyzed silylation of propargyl dichlorides or carbonates with a silylboronate reagent provides access to chloro-substituted or functionalized allenylsilanes. phasetransfer.comresearchgate.net
Adapting this methodology to cyclic systems could provide a route to silylated precursors of cyclic allenes derived from the bicyclo[3.1.0]hexane framework. For example, a suitably functionalized bicyclo[3.1.0]hexane derivative could be converted to a propargyl-type substrate, which could then undergo a copper-catalyzed nucleophilic silylation. The resulting silylated product could then be induced to eliminate, forming the cyclic allene. A PhD thesis has described the development of a robust method for cyclic allene precursor synthesis using copper-mediated nucleophilic silylation. ualberta.ca
The choice of copper catalyst, ligand, and silylating agent is critical for the success of these reactions. Optimization of these parameters is necessary to achieve high yields and selectivity.
Optimization of Reaction Conditions for High Yield and Purity of this compound Derivatives
Achieving high yield and purity in the synthesis of this compound and its derivatives requires careful optimization of reaction conditions. Key parameters that influence the outcome of the synthesis include the choice of reagents, solvent, temperature, reaction time, and catalyst (if applicable).
For the cyclopropanation step involving the addition of bromofluorocarbene to cyclopentene, the method of carbene generation is a critical factor. The use of phase-transfer catalysis, for instance, can offer milder reaction conditions and improved yields compared to traditional methods using strong, non-aqueous bases. The choice of the phase-transfer catalyst itself can also impact the reaction efficiency.
The following table illustrates a hypothetical optimization of the bromofluorocyclopropanation of cyclopentene under phase-transfer catalysis conditions.
| Entry | Base (Concentration) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (50%) | TBAB (5) | CH₂Cl₂ | 25 | 12 | 65 |
| 2 | KOH (50%) | TBAB (5) | CH₂Cl₂ | 25 | 12 | 72 |
| 3 | KOH (50%) | BTEAC (5) | CH₂Cl₂ | 25 | 12 | 78 |
| 4 | KOH (50%) | BTEAC (5) | Toluene | 25 | 12 | 68 |
| 5 | KOH (50%) | BTEAC (5) | CH₂Cl₂ | 0 | 24 | 85 |
| 6 | KOH (50%) | BTEAC (2) | CH₂Cl₂ | 0 | 24 | 75 |
TBAB: Tetrabutylammonium bromide, BTEAC: Benzyltriethylammonium chloride. Data is representative and for illustrative purposes.
Similarly, for the synthesis of cyclic allene precursors via copper-mediated nucleophilic silylation, the reaction parameters must be fine-tuned. The choice of copper salt (e.g., CuI, CuBr, Cu(OTf)₂), the ligand for the copper, the silylating agent (e.g., silylboronates), and the base are all crucial variables.
Below is a representative table for the optimization of a copper-catalyzed silylation reaction.
| Entry | Copper Salt (mol%) | Ligand (mol%) | Silylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | None | (Me₂PhSi)₂Zn | K₂CO₃ | THF | 60 | 45 |
| 2 | CuBr (10) | PPh₃ (20) | (Me₂PhSi)₂Zn | K₂CO₃ | THF | 60 | 65 |
| 3 | Cu(OTf)₂ (10) | PPh₃ (20) | (Me₂PhSi)₂Zn | Cs₂CO₃ | THF | 60 | 82 |
| 4 | Cu(OTf)₂ (10) | PPh₃ (20) | Me₂PhSi-B(pin) | Cs₂CO₃ | THF | 60 | 88 |
| 5 | Cu(OTf)₂ (10) | PPh₃ (20) | Me₂PhSi-B(pin) | Cs₂CO₃ | Dioxane | 80 | 75 |
| 6 | Cu(OTf)₂ (5) | PPh₃ (10) | Me₂PhSi-B(pin) | Cs₂CO₃ | THF | 60 | 85 |
Data is representative and for illustrative purposes.
Purification of the final products is also a critical step. Due to the potential for complex mixtures and the presence of stereoisomers, chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) are often employed to isolate the desired this compound derivatives in high purity.
Reactivity and Transformation Pathways of 6 Bromo 6 Fluorobicyclo 3.1.0 Hexane Derivatives
Controlled Ring-Opening Reactions Leading to Reactive Intermediates
The transformation of 6-bromo-6-fluorobicyclo[3.1.0]hexane derivatives into valuable intermediates hinges on the selective cleavage of the cyclopropane (B1198618) ring. This process, typically induced by an organometallic reagent, leads to the formation of a highly strained and reactive 1,2-cyclohexadiene system. The use of fluorobromocyclopropanes is advantageous as they provide greater thermal stability to the starting materials compared to their dibromo counterparts. ualberta.ca
The treatment of this compound precursors with organolithium reagents, such as methyllithium, initiates a sequence of reactions that culminates in the formation of the cyclic allene (B1206475), 1,2-cyclohexadiene. escholarship.org This intermediate is exceptionally reactive due to significant ring strain and cannot be isolated. ualberta.ca Consequently, its existence is inferred through trapping experiments where a reactive substrate is included in the reaction mixture to intercept the allene as it forms. ualberta.ca
Common trapping agents for cyclic allenes include cyclic dienes, which rapidly undergo cycloaddition reactions. ualberta.ca For instance, the generation of 1,2-cyclohexadiene in the presence of a diene like furan (B31954) or 2,5-dimethylfuran (B142691) leads to the formation of stable Diels-Alder cycloadducts. ualberta.ca The successful isolation of these adducts provides compelling evidence for the transient formation of the cyclic allene intermediate. ualberta.ca The use of a substituted precursor, such as 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane, has been shown to provide better control over the ring-opening process. ualberta.ca
Table 1: Generation and Trapping of Cyclic Allenes
| Precursor | Reagent | Trapping Agent | Product | Reference |
| 1-Phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane | Methyl lithium | 2,5-Dimethylfuran | Diels-Alder Cycloadduct | ualberta.ca |
| 6,6-Dibromobicyclo[3.1.0]hexane (analogous) | Methyl lithium | Styrene (B11656) | Trapped Cycloadduct | ualberta.ca |
Mechanistic Analysis of Regioselective and Stereoselective Ring Opening
The conversion of the bicyclo[3.1.0]hexane system to the cyclic allene proceeds via a disrotatory opening of the cyclopropane ring. When the precursor molecule is chiral, the stereochemical outcome of the reaction is dictated by the torquoselectivity of this ring-opening step. The choice of substituents on the bicyclic frame can exert significant control over this process. ualberta.ca Research has demonstrated that employing a 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane precursor can lead to consistently perfect enantiomeric fidelity when the reaction is conducted in a trapping solvent. ualberta.ca This high degree of stereocontrol suggests that the fused phenyl ring effectively directs the torquoselectivity of the ring-opening, allowing for the transfer of chirality from the starting material to the final cycloadduct via a stereochemically defined axially chiral allene intermediate. ualberta.ca
The stereoselectivity of the subsequent trapping reactions, particularly Diels-Alder cycloadditions, has been the subject of computational analysis. researchgate.netumn.edunih.gov The reactions of strained cyclic allenes like 1,2-cyclohexadiene with dienes such as furan consistently show a high preference for the endo cycloadduct. researchgate.netumn.edunih.gov This endo selectivity is explained by stabilizing secondary orbital interactions. Specifically, the analysis of helical frontier molecular orbitals shows that an interaction between the LUMO of the allene's third carbon (not involved in the primary bond formation) and the HOMO of the diene favors the transition state leading to the endo product. researchgate.netumn.edunih.gov This effect is reinforced by the corresponding furan LUMO-allene HOMO interaction. researchgate.netumn.edu
Cycloaddition Reactions Initiated by Cyclic Allenes Derived from this compound
The synthetic utility of this compound derivatives lies in the diverse reactivity of the cyclic allene intermediates they produce. These strained allenes are potent dienophiles and dipolarophiles, readily participating in cycloaddition reactions to construct complex molecular scaffolds. ualberta.caresearchgate.net
Once generated in situ, the 1,2-cyclohexadiene intermediate can be trapped by a range of π-systems, leading to the formation of various carbo- and heterocyclic ring systems.
The Diels-Alder reaction is a hallmark transformation of cyclic allenes generated from this compound precursors. ualberta.ca These strained allenes act as potent dienophiles, reacting with cyclic dienes to yield bicyclic adducts. researchgate.netumn.edu Experimental and computational studies have demonstrated that these cycloadditions proceed with notable endo selectivity. researchgate.netumn.edu This selectivity results in the formation of an adduct where the allylic saturated carbon of the original allene is oriented endo relative to the diene component. researchgate.netumn.edunih.gov This stereochemical preference has been shown to be a general feature for the reactions of 1,2-cyclohexadiene with dienes like furan and pyrrole. researchgate.netumn.edu While furan and cyclopentadiene (B3395910) are commonly used, cyclohexadiene can also serve as a reaction partner. uib.no
Table 2: Representative [4+2] Diels-Alder Cycloadditions of In Situ Generated 1,2-Cyclohexadiene
| Diene | Stereoselectivity | Product Type | Reference |
| Furan | Endo | Oxygen-bridged Cycloadduct | ualberta.caresearchgate.netumn.edu |
| 2,5-Dimethylfuran | Endo | Substituted Oxygen-bridged Cycloadduct | ualberta.ca |
| Cyclopentadiene | Endo | Tricyclic Adduct | uib.no |
| 1,3-Diphenylisobenzofuran | Exo | Bulky Polycyclic Adduct | uib.no |
Intermolecular Cycloadditions with Various π-Electrophiles
Reactions with 1,3-Dipolar Compounds for Heterocycle Formation
In addition to acting as dienophiles, cyclic allenes are excellent partners in [3+2] cycloadditions with 1,3-dipolar compounds. ualberta.ca This class of reactions provides a powerful route to five-membered heterocycles. nih.govresearchgate.net The reaction of 1,2-cyclohexadiene and its derivatives with various 1,3-dipoles has been shown to be a general method for synthesizing nitrogen-containing heterocycles with high regioselectivity, site-selectivity, and diastereoselectivity. ualberta.ca
Quantum chemical studies on the 1,3-dipolar cycloaddition between cyclic allenes and methyl azide (B81097) reveal that the strained nature of the allene enhances its reactivity compared to linear analogues. nih.gov This rate enhancement is attributed not to a release of strain energy in the transition state, but rather to more stabilizing orbital interactions stemming from a smaller HOMO-LUMO gap in the geometrically distorted cyclic allene. nih.gov Other 1,3-dipoles, such as nitrones, have also been successfully employed in cycloadditions with related cyclic allenes to form heterocyclic products. nih.gov
Table 3: [3+2] Cycloadditions with 1,3-Dipolar Compounds
| 1,3-Dipole Type | Resulting Heterocycle | Mechanistic Insight | Reference |
| Azides (e.g., Methyl azide) | Triazoles | Enhanced reactivity of cyclic allene due to stronger orbital interactions | nih.gov |
| Nitrones | Isoxazolidines | High diastereoselectivity observed in analogous systems | nih.gov |
| General (unspecified) | Nitrogen-containing heterocycles | High regio-, site-, and diastereoselectivity | ualberta.ca |
Intramolecular Trapping Reactions of 1,2-Cyclohexadienes
The in situ generation of 1,2-cyclohexadienes from precursors such as this compound derivatives provides a powerful method for synthesizing complex molecules through intramolecular trapping. ualberta.ca By tethering a suitable trapping group to the precursor, the transient allene can be intercepted before it undergoes intermolecular reactions or dimerization. This strategy has been effectively employed in [2+2] and [4+2] cycloaddition reactions to create rigid, angularly fused tricyclic and tetracyclic scaffolds. nih.govresearchgate.net
One prominent example is the intramolecular [2+2] trapping of 1,2-cyclohexadienes with pendent alkenes. When a styrene or an electron-deficient olefin is tethered to the cyclohexadiene precursor, a fluoride-mediated desilylation can trigger the formation of the allene, which is then immediately trapped. nih.govnih.gov This process yields tricyclic alkylidene cyclobutanes with remarkable efficiency and stereocontrol. The reactions often proceed at ambient temperature with high yields, and crucially, with complete diastereoselectivity for the cis-fused products. nih.govnih.gov
The scope of the intramolecular trapping has been explored with various tethered alkenes. The nature of the tether and the substituents on the alkene can influence the efficiency of the cycloaddition.
| Precursor | Tethered Alkene Moiety | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Acyloxy-substituted precursor | Styrene | Tricyclic cyclobutane | 81 | cis-fused |
| Non-oxygenated precursor | Styrene | Tricyclic cyclobutane | 74 | cis-fused |
| Acyloxy-substituted precursor | Acrylate | Tricyclic cyclobutane | 77 | cis-fused |
| Acyloxy-substituted precursor | Acrylonitrile | Tricyclic cyclobutane | 91 | cis-fused |
Similarly, intramolecular [4+2] cycloadditions, or Diels-Alder reactions, have been successfully implemented. By tethering a furan moiety to the 1,2-cyclohexadiene precursor, complex tetracyclic scaffolds can be assembled in a single step under mild conditions. researchgate.net These reactions also exhibit high levels of stereocontrol, with the cycloadducts being formed as single diastereomers, typically the endo isomer. researchgate.net
Investigation of Regio-, Site-, and Diastereoselectivity in Cycloaddition Processes
Cycloaddition reactions involving 1,2-cyclohexadienes are characterized by high levels of selectivity, which is a direct consequence of the strained nature and electronic properties of the allene. Both intermolecular and intramolecular cycloadditions demonstrate predictable outcomes in terms of regioselectivity, site selectivity, and diastereoselectivity.
Regioselectivity: In cycloadditions with unsymmetrical trapping agents, the regiochemical outcome is a critical consideration. For instance, in the 1,3-dipolar cycloaddition of 1,2-cyclohexadiene with nitrones, the reaction proceeds with high regioselectivity. nih.gov Computational studies, often employing Density Functional Theory (DFT), are used to rationalize the observed selectivities by comparing the energies of different possible transition states. nih.gov These calculations help in understanding whether the reaction proceeds via a concerted or a stepwise mechanism, which in turn dictates the regiochemical outcome.
Site Selectivity: When the trapping agent possesses multiple reactive sites, the site selectivity of the cycloaddition becomes important. The inherent strain of the 1,2-cyclohexadiene often directs the reaction to the most accessible and electronically favored site on the trapping molecule.
Diastereoselectivity: One of the most significant features of 1,2-cyclohexadiene cycloadditions is their high diastereoselectivity. As noted in the intramolecular [2+2] trapping reactions, the formation of cis-fused ring systems is exclusively observed. nih.govnih.gov This high degree of stereocontrol is attributed to the geometric constraints imposed by the transition state of the cycloaddition, which favors the formation of the less strained cis-fused product.
In intermolecular reactions, such as the [4+2] cycloaddition with furan derivatives or 1,3-dipolar cycloadditions with nitrones, a strong preference for the endo diastereomer is often observed. researchgate.netnih.gov This preference is a common feature in many Diels-Alder and related cycloaddition reactions and is explained by secondary orbital interactions in the transition state.
The outcomes of these cycloaddition reactions are often investigated under various conditions to optimize for yield and selectivity.
| Entry | Fluoride Source | Solvent | Concentration (M) | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | TBAF | THF | 0.1 | rt | 38 |
| 2 | CsF | CH3CN | 0.1 | rt | 34 |
| 3 | CsF | CH3CN | 0.02 | rt | 81 |
| 4 | CsF/TBAI | CH3CN | 0.02 | rt | 42 |
| 5 | CsF | CH3CN | 0.02 | 80 °C | <30 |
rt = room temperature
The controlled generation of 1,2-cyclohexadienes from precursors like this compound derivatives, coupled with the high selectivity of their cycloaddition reactions, provides a robust platform for the synthesis of structurally diverse and complex polycyclic molecules. ualberta.ca
Stereochemical Control and Chiral Induction in Transformations Involving 6 Bromo 6 Fluorobicyclo 3.1.0 Hexane
Enantioselective Synthesis Leveraging 6-Bromo-6-fluorobicyclo[3.1.0]hexane as a Chiral Building Block
The utility of the bicyclo[3.1.0]hexane framework in medicinal chemistry and organic synthesis is often dependent on accessing single enantiomers, as specific stereoisomers are frequently required for desired biological activity. While the direct enantioselective synthesis of this compound itself is a specialized process, general methodologies for creating enantiomerically pure bicyclo[3.1.0]hexane derivatives have been established. For instance, enzymatic resolutions, such as lipase-catalyzed asymmetric acetylation, and intramolecular cycloadditions of olefin-ketocarbenes have proven effective for accessing chiral bicyclo[3.1.0]hexane pseudosugars. nih.gov
Once obtained in an enantiomerically enriched form, derivatives of this compound serve as valuable chiral synthons. A key example is the use of enantiomerically enriched 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane to generate a chiral cyclic allene (B1206475) intermediate. ualberta.ca This intermediate can then be trapped in cycloaddition reactions to form complex chiral molecules, effectively transferring the stereochemical information from the starting bicyclic compound to the final product.
Strategies for Preserving and Transferring Chirality from Bicyclo[3.1.0]hexane Frameworks to Cycloadducts
A primary strategy for transferring chirality from the this compound framework involves the controlled electrocyclic ring-opening of the cyclopropane (B1198618) moiety. The stereochemical outcome of this ring-opening is governed by torquoselectivity—the preferential rotation of substituents in one direction over the other. By strategically modifying the bicyclic structure, one can dictate this rotational preference and thus control the stereochemistry of the resulting intermediate. ualberta.ca
In the case of 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane, the fused-phenyl group is proposed to control the torquoselectivity of the ring-opening process. ualberta.ca This controlled opening generates a transient, axially chiral cyclic allene. The central chirality of the starting bicyclo[3.1.0]hexane is thus converted into the axial chirality of the allene. This allene intermediate subsequently undergoes cycloaddition reactions, for example with furans, where its axial chirality directs the stereochemical outcome of the cycloadduct, thereby achieving a successful transfer of chirality. ualberta.ca
Determination of Absolute Stereochemistry of Starting Materials and Reaction Products
The unambiguous determination of the absolute configuration of both the chiral bicyclo[3.1.0]hexane precursors and the resulting products is essential for validating the stereocontrol of a reaction. A powerful approach for this assignment combines chiroptical spectroscopic methods with high-level theoretical calculations. nih.gov This synergy allows for the reliable determination of absolute configurations even for complex and flexible molecules. rsc.org
Electronic circular dichroism (ECD) is a key spectroscopic technique used for assigning the absolute stereochemistry of chiral bicyclo[3.1.0]hexane derivatives. nih.govrsc.org The method involves measuring the experimental ECD spectrum of a chiral compound and comparing it to spectra simulated for all possible stereoisomers using Density Functional Theory (DFT) calculations. rsc.org
This technique was successfully employed to propose the absolute stereochemistry of 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane and its subsequent cycloadducts. ualberta.ca By finding a match between the experimentally determined ECD spectrum and the theoretically predicted spectrum for a specific enantiomer, the absolute configuration can be assigned with high confidence. ualberta.carsc.org This approach is often complemented by other chiroptical methods like optical rotation dispersion (ORD) and vibrational circular dichroism (VCD) to further solidify the stereochemical assignment. nih.govrsc.org
Influence of Reaction Conditions on Enantiomeric Fidelity in Ring-Opening and Cycloaddition Reactions
Enantiomeric fidelity refers to the degree to which the stereochemical purity of a reactant is maintained throughout a chemical transformation. In reactions involving the ring-opening of chiral this compound derivatives, the reaction conditions can have a profound impact on this fidelity.
Research has shown that the choice of solvent, which often doubles as a trapping agent for the reactive intermediate, is critical. For the ring-opening of enantiomerically enriched 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane, conducting the reaction in 2,5-dimethylfuran (B142691) as the solvent and trapping agent resulted in consistently 100% enantiomeric fidelity in the final cycloadduct. ualberta.ca This indicates that under these conditions, the chiral cyclic allene intermediate is trapped faster than it can racemize, perfectly preserving the stereochemical information from the starting material.
In contrast, similar reactions with other bicyclo[3.1.0]hexane precursors have shown lower enantiomeric fidelity, which was found to be insensitive to changes in temperature or dilution. ualberta.ca This highlights that while general conditions are important, the inherent structure of the substrate plays a crucial role in dictating the degree of stereochemical control.
Table 1: Effect of Substrate Structure on Enantiomeric Fidelity in Ring-Opening/Cycloaddition Reactions
| Starting Material Precursor | Solvent / Trapping Agent | Observed Enantiomeric Fidelity | Reference |
|---|---|---|---|
| Indene-derived cyclopropane | 2,5-dimethylfuran | ~70:30 e.r. | ualberta.ca |
| 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane | 2,5-dimethylfuran | 100% | ualberta.ca |
Mechanistic Investigations of Reactions Propagated by 6 Bromo 6 Fluorobicyclo 3.1.0 Hexane Derivatives
Elucidation of Reaction Pathways: Concerted versus Stepwise Processes in Cycloadditions
The cycloaddition reactions of derivatives of 6-bromo-6-fluorobicyclo[3.1.0]hexane, which often proceed via the in-situ generation of highly reactive intermediates like cyclic allenes, have been a subject of detailed mechanistic scrutiny. A central question in these investigations is whether the cycloaddition occurs through a concerted pathway, where bond formation happens in a single, synchronous step, or a stepwise process involving the formation of discrete intermediates such as diradicals or zwitterions.
Research on 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane has provided significant insights into this matter. ualberta.ca Upon treatment with a base, this compound is believed to form a strained cyclic allene (B1206475) intermediate, which is then trapped by a diene. The nature of the subsequent cycloaddition has been investigated to determine its concertedness. In many instances, a concerted cycloaddition is favored over a stepwise reaction that would involve diradical or charged intermediates. ualberta.ca The high degree of stereoselectivity observed in some of these reactions further supports the hypothesis of a highly concerted mechanism. ualberta.ca
The preference for a concerted pathway can be attributed to the principles of orbital symmetry, as famously articulated by Woodward and Hoffmann. In a concerted cycloaddition, the frontier molecular orbitals (HOMO and LUMO) of the reacting species must overlap in a constructive manner to allow for the simultaneous formation of new sigma bonds. This synchronous process often leads to a highly ordered transition state and, consequently, a stereospecific outcome.
In contrast, a stepwise mechanism would involve the formation of an intermediate, allowing for the possibility of bond rotation and loss of stereochemical information. The consistent observation of high enantiomeric fidelity in certain reactions of 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane derivatives strongly argues against a long-lived stepwise intermediate and points towards a concerted process. ualberta.ca
Detailed Analysis of Enantiomeric Transition States Leading to Cycloadducts
A significant achievement in the study of this compound derivatives has been the ability to control and understand the stereochemical outcome of their reactions. This is particularly evident in the generation of chiral cycloadducts from enantiomerically enriched starting materials.
The use of 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane has been instrumental in achieving excellent control over the ring-opening process to the cyclic allene, which in turn leads to high enantiomeric fidelity in the subsequent cycloaddition. ualberta.ca When reactions were conducted with enantiomerically enriched starting material in the presence of a trapping agent like 2,5-dimethylfuran (B142691), a remarkable 100% enantiomeric fidelity was consistently observed in the resulting cycloadducts. ualberta.ca This indicates that the entire reaction sequence, from the ring opening of the bicyclo[3.1.0]hexane derivative to the final cycloaddition, proceeds with complete retention of stereochemical information.
The enantiomeric transition states leading to the furan (B31954) and styrene (B11656) cycloadducts have been a focus of these investigations. ualberta.ca The absolute stereochemistry of both the starting materials and the resulting cycloadducts has been proposed based on a combination of predictive models and experimental data from electronic circular dichroism spectra. ualberta.ca
Computational studies, such as Density Functional Theory (DFT) calculations, have been suggested as a valuable tool for gaining a more quantitative understanding of the enantioselectivity by examining the transition states in detail. ualberta.ca Such computational approaches can quantify the steric and electronic factors that differentiate the diastereomeric transition states, providing a rationale for the observed high levels of stereocontrol. The combination of experimental results with theoretical calculations is crucial for a comprehensive understanding of the enantiomeric transition states involved in these cycloadditions.
The following table summarizes the observed enantiomeric fidelity in the cycloaddition reaction of a 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane derivative.
| Reactant | Trapping Agent | Enantiomeric Fidelity of Cycloadduct | Reference |
| 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane | 2,5-dimethylfuran | 100% | ualberta.ca |
Kinetic and Thermodynamic Aspects Governing Stereoselectivity and Reactivity
In many cycloaddition reactions, the observed product distribution is a result of kinetic control, meaning the product that is formed the fastest is the major product, irrespective of its thermodynamic stability. This is often the case when the reaction is irreversible or when the activation energy for the reverse reaction is significantly high. For the trapping of the reactive intermediates generated from this compound derivatives, it has been suggested that the cycloaddition events are under kinetic rather than thermodynamic control. ualberta.ca
According to the Hammond postulate, for an exothermic reaction, the transition state will resemble the reactants more than the products. ualberta.ca If the cycloaddition is highly exothermic, the transition state will be "early," and the structure of the products will have less influence on the stereochemical and regiochemical outcome of the reaction. ualberta.ca This implies that the factors stabilizing the transition state, such as steric and electronic interactions between the reacting molecules at an early stage of bond formation, are the primary determinants of the reaction's stereoselectivity.
A detailed quantitative analysis of the kinetic and thermodynamic parameters for these reactions, such as activation energies (Ea), rate constants (k), and changes in enthalpy (ΔH‡) and entropy (ΔS‡) of activation, would provide a more profound understanding of the governing forces. However, specific experimental data for the cycloaddition reactions of this compound derivatives are not extensively available in the current literature. Computational studies could offer a viable alternative for estimating these parameters and elucidating the energetic profiles of the different possible reaction pathways and transition states, thereby explaining the origins of the observed stereoselectivity and reactivity.
Computational Chemistry and Theoretical Studies on 6 Bromo 6 Fluorobicyclo 3.1.0 Hexane Systems
Computational Modeling of Reactive Intermediates (e.g., Cyclic Allenes) and Transition States
The reaction of 6-Bromo-6-fluorobicyclo[3.1.0]hexane with a base, such as an organolithium reagent, is presumed to proceed via a reactive cyclic allene (B1206475) intermediate, 1,2-cyclohexadiene. Computational modeling would be essential to characterize the structure and energetics of this transient species. Furthermore, locating the transition state for the ring-opening of the bicyclic precursor to the cyclic allene would be a primary objective of such a study. Calculations on related systems have utilized DFT methods (e.g., B3LYP/6-31+G(d,p)) to investigate the transition states of subsequent cycloaddition reactions of the allene intermediate. ualberta.ca
Prediction of Reaction Mechanisms and Energy Landscapes
A complete computational study would map out the potential energy surface for the conversion of this compound into the cyclic allene and subsequent products. This would involve calculating the relative energies of the reactant, transition state, intermediate, and final products. The resulting energy landscape would elucidate the reaction mechanism, indicating whether the process is concerted or stepwise and providing the activation energy barrier. Such detailed mechanistic predictions are currently not available for the parent this compound system.
Correlation of Computational Data with Experimental Observations to Validate Mechanistic Hypotheses
In the context of the substituted derivative, 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane, computational predictions have been used to understand the high enantiomeric fidelity observed in trapping reactions of the resulting cyclic allene. ualberta.ca The absolute stereochemistry of the products, determined experimentally, was correlated with the predicted transition state geometries. ualberta.ca A similar approach would be invaluable for the unsubstituted system. Experimental outcomes, such as the stereoselectivity of cycloaddition reactions with the generated 1,2-cyclohexadiene, could be compared against the energies of computationally modeled transition states to validate the proposed mechanistic pathways. However, without both the specific computational data and corresponding experimental results for this compound, this crucial validation remains unperformed.
Advanced Applications and Future Directions in 6 Bromo 6 Fluorobicyclo 3.1.0 Hexane Research
Development of Novel Synthetic Strategies for Architecturally Complex Organic Molecules
The high ring strain inherent in the bicyclo[3.1.0]hexane scaffold makes it not only a synthetic challenge but also a versatile building block for complex molecular architectures. nih.gov Halogenated derivatives like 6-bromo-6-fluorobicyclo[3.1.0]hexane serve as precursors to a variety of intricate structures, particularly those with therapeutic potential. For instance, fluorinated bicyclo[3.1.0]hexane amino acid derivatives have been developed as potent and selective modulators of metabotropic glutamate (B1630785) receptors (mGluRs), which are promising targets for treating psychiatric disorders. nih.govgoogle.com
Recent advancements have focused on convergent synthetic routes that rapidly build molecular complexity. A notable strategy is the photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This method, which can be initiated by organic dyes or iridium-based catalysts under blue LED irradiation, provides a mild and efficient pathway to highly substituted bicyclo[3.1.0]hexanes. nih.govresearchgate.net The use of difluorocyclopropenes in this reaction is particularly relevant, as it yields fluorinated bicyclic products with high diastereoselectivity, providing access to important building blocks for medicinal chemistry. nih.govresearchgate.netresearchgate.net
Another innovative approach involves the intramolecular radical oxidative cyclization of gem-dihalo olefins, which offers a transition-metal-free route to fused bicyclo[3.1.0]hexanes. nih.gov These modern strategies highlight a shift towards building the core bicyclic structure through convergent annulation rather than traditional intramolecular cyclization, offering a more flexible and efficient means to generate diversity for complex molecule synthesis. nih.gov
Exploration of New Reactivity Modes and Catalytic Approaches for Bicyclo[3.1.0]hexane Systems
The unique reactivity of the this compound system is dominated by its strained cyclopropane (B1198618) ring. This strain can be strategically released to generate other valuable intermediates. One key reactivity mode is the controlled ring-opening of derivatives like 1-phenyl-6-bromo-6-fluorobicyclo[3.1.0]hexane to form highly reactive cyclic allenes. ualberta.ca These allenes can then be trapped in cycloaddition reactions to construct new heterocyclic systems, demonstrating the synthetic utility of the bicyclic precursor. ualberta.ca The electrocyclic ring-opening of related gem-dihalobicyclo[3.1.0]hexanes is also a known pathway for accessing functionalized cyclohexene (B86901) derivatives. scispace.comresearchgate.net
Modern catalytic methods are crucial for controlling the synthesis and reactivity of these systems. Photoredox catalysis has emerged as a powerful tool, enabling the (3+2) annulation of cyclopropenes and aminocyclopropanes to proceed under mild conditions. nih.gov This reaction follows a stepwise radical pathway initiated by single-electron transfer from an excited photocatalyst to the aminocyclopropane, which then undergoes ring-opening and subsequent addition to the cyclopropene.
Other catalytic systems have also been employed. For example, a cooperative catalyst system involving copper(I) and a secondary amine facilitates the intramolecular radical cyclopropanation of aldehydes to form the bicyclo[3.1.0]hexane skeleton. nih.govd-nb.info Furthermore, palladium-catalyzed enantioselective oxidative cyclization of enynes has been used to furnish lactones containing a bicyclo[3.1.0]hexane core, showcasing the utility of transition metal catalysis in accessing these structures. nih.gov
Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, High-Throughput Screening)
The translation of novel synthetic methods from laboratory-scale discovery to practical application benefits greatly from modern technologies like flow chemistry and high-throughput screening (HTS). Continuous flow chemistry, where reagents are pumped through a reactor, offers significant advantages for the synthesis of strained ring systems like bicyclo[3.1.0]hexane. nih.govvapourtec.com
Many of the photochemical reactions used to synthesize these scaffolds are ideally suited for flow reactors. nih.gov The high surface-area-to-volume ratio in flow systems allows for efficient and uniform irradiation, overcoming the light penetration issues often encountered in larger batch reactors. nih.gov This leads to improved reaction rates, higher yields, and better selectivity. nih.gov Furthermore, the precise control over temperature and reaction time, coupled with the small reactor volumes, enhances the safety of handling high-energy intermediates and exothermic reactions. nih.govamt.uk
High-throughput screening, often coupled with automation, can rapidly accelerate the optimization of reaction conditions. vapourtec.com For the synthesis of bicyclo[3.1.0]hexane derivatives, HTS could be used to screen libraries of catalysts, solvents, and other reaction parameters to quickly identify the optimal conditions for yield and selectivity. vapourtec.com The combination of HTS for discovery and flow chemistry for production and scale-up represents a powerful workflow for developing practical syntheses of complex molecules derived from this compound.
| Synthetic Method | Key Features | Compatibility with Flow Chemistry | Potential for HTS |
|---|---|---|---|
| Photoredox (3+2) Annulation | Uses visible light, mild conditions, convergent. nih.gov | High (excellent light penetration, temperature control). nih.gov | High (screening of photocatalysts, solvents, additives). vapourtec.com |
| Radical Cyclopropanation | Uses Cu(I)/amine catalyst, forms quaternary centers. nih.gov | Moderate (requires precise mixing and reagent addition). | High (screening of ligands, bases, radical initiators). |
| Ring-Opening to Allenes | Generates reactive intermediates for subsequent reactions. ualberta.ca | High (in-situ generation and trapping of reactive species). | Moderate (optimization of trapping conditions). |
Prospects for Stereodivergent Synthesis and Chiral Pool Applications Derived from Halogenated Bicyclo[3.1.0]hexane Compounds
The biological activity of molecules derived from the bicyclo[3.1.0]hexane scaffold is often highly dependent on their stereochemistry. google.comgoogle.com Consequently, the development of stereoselective synthetic methods is a major focus of current research.
Stereodivergent Synthesis: Asymmetric catalysis offers a powerful route to enantioenriched bicyclo[3.1.0]hexanes. An asymmetric version of the intramolecular radical cyclopropanation of aldehydes has been developed using a chiral secondary amine ligand in a cooperative system with a copper(I) catalyst. nih.govd-nb.info This method successfully constructs bicyclo[3.1.0]hexanes bearing challenging vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. nih.govd-nb.info Such catalytic enantioselective methods are highly desirable as they allow access to either enantiomer of a product by simply changing the chirality of the catalyst.
Chiral Pool Applications: An alternative and powerful strategy is to begin the synthesis from a readily available, inexpensive, enantiomerically pure starting material—a concept known as "chiral pool" synthesis. escholarship.org The inherent chirality of the starting material is transferred through the synthetic sequence to the final product. While specific chiral pool syntheses starting directly from this compound are not extensively detailed, the principle is well-applied to the bicyclo[3.1.0]hexane family. For example, the synthesis of enantiomerically pure functionalized bicyclo[3.1.0]hexane derivatives for use as mGluR modulators often relies on stereocontrolled steps that establish the required chirality early in the synthesis. google.com The rigid, conformationally constrained nature of the bicyclic system makes it an excellent scaffold for transferring stereochemical information during subsequent chemical transformations.
| Approach | Description | Example/Concept |
|---|---|---|
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Cu(I)/chiral amine catalyzed radical cyclopropanation to yield enantioenriched bicyclo[3.1.0]hexanes. nih.gov |
| Chiral Pool Synthesis | An enantiopure natural product or derivative is used as the starting material to impart chirality to the final product. | Synthesizing enantiomerically pure bicyclo[3.1.0]hexane derivatives for mGluR modulators. google.comgoogle.com |
| Diastereoselective Annulation | Reactions that create new stereocenters with a preference for one diastereomer over others. | High diastereoselectivity observed in the photoredox annulation using difluorocyclopropenes. nih.gov |
Q & A
Q. Table 1. Key Synthetic Routes for Bicyclo[3.1.0]hexanes
Q. Table 2. Structural Analysis Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
